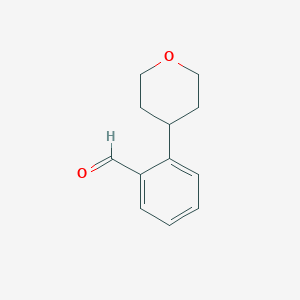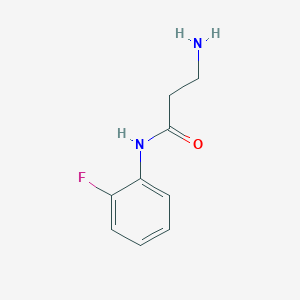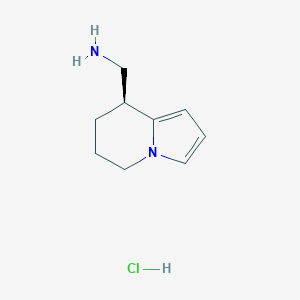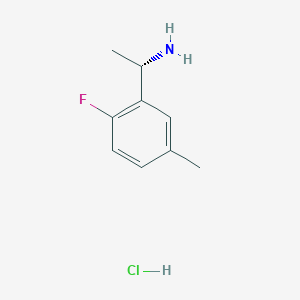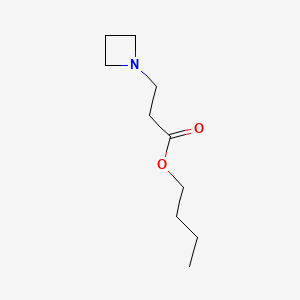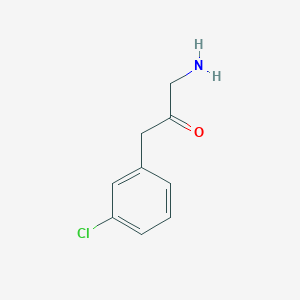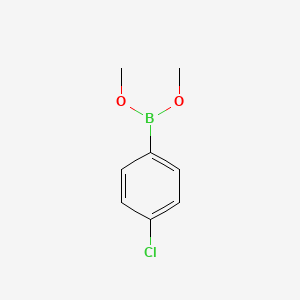
Dimethyl (4-chlorophenyl)boronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (4-chlorophenyl)boronate is an organoboron compound with the molecular formula C8H10BClO2. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl (4-chlorophenyl)boronate can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenylboronic acid with methanol in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, with the formation of the boronate ester facilitated by the removal of water.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl (4-chlorophenyl)boronate undergoes various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester to other boron-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or alcohols are used under appropriate conditions.
Major Products:
Oxidation: 4-chlorophenylboronic acid.
Reduction: Various boron-containing derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl (4-chlorophenyl)boronate has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.
Industry: The compound is used in the production of advanced materials and polymers, contributing to the development of new technologies.
Wirkmechanismus
The mechanism by which dimethyl (4-chlorophenyl)boronate exerts its effects is primarily through its role as a boron-containing reagent. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The boronate group acts as a nucleophile, transferring the phenyl group to the palladium center, which then couples with an electrophilic partner.
Vergleich Mit ähnlichen Verbindungen
Dimethyl (4-chlorophenyl)boronate can be compared with other boronic esters, such as:
Phenylboronic acid: Unlike this compound, phenylboronic acid is more prone to hydrolysis and less stable under certain conditions.
Pinacolborane: This compound is used in hydroboration reactions and has different reactivity compared to this compound.
Vinylboronic acid: Used in different types of coupling reactions, it offers unique reactivity patterns.
The uniqueness of this compound lies in its stability and versatility in various chemical reactions, making it a valuable reagent in both research and industrial applications.
Eigenschaften
Molekularformel |
C8H10BClO2 |
|---|---|
Molekulargewicht |
184.43 g/mol |
IUPAC-Name |
(4-chlorophenyl)-dimethoxyborane |
InChI |
InChI=1S/C8H10BClO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6H,1-2H3 |
InChI-Schlüssel |
UHQAGRIBOHPIGZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)Cl)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


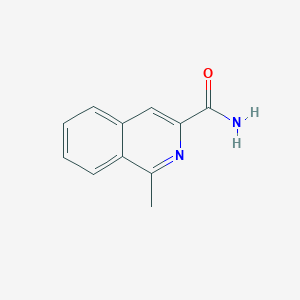
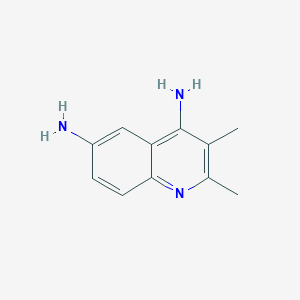
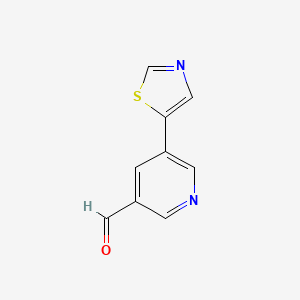
![1,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070686.png)
![8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070692.png)
